molecular formula C11H18N4O B12637843 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one

6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one

Katalognummer: B12637843
Molekulargewicht: 222.29 g/mol
InChI-Schlüssel: IKRDBHQGMJESME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a piperidin-4-ylmethylamino group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperidin-4-ylmethylamino Group: This step involves the nucleophilic substitution of the pyrimidine core with piperidin-4-ylmethylamine under controlled conditions to ensure selective substitution.

    Methylation: The final step involves the methylation of the pyrimidine ring, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidin-4-ylmethylamine in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((Piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one: Lacks the methyl group at the 6-position.

    6-Methyl-2-((piperidin-4-ylmethyl)amino)pyridine: Contains a pyridine ring instead of a pyrimidine ring.

    6-Methyl-2-((piperidin-4-ylmethyl)amino)quinazolin-4(3H)-one: Features a quinazoline ring instead of a pyrimidine ring.

Uniqueness

6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the piperidin-4-ylmethylamino group enhances its potential as a pharmacologically active compound.

Eigenschaften

Molekularformel

C11H18N4O

Molekulargewicht

222.29 g/mol

IUPAC-Name

4-methyl-2-(piperidin-4-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H18N4O/c1-8-6-10(16)15-11(14-8)13-7-9-2-4-12-5-3-9/h6,9,12H,2-5,7H2,1H3,(H2,13,14,15,16)

InChI-Schlüssel

IKRDBHQGMJESME-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)NC(=N1)NCC2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.